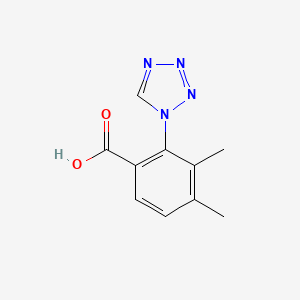

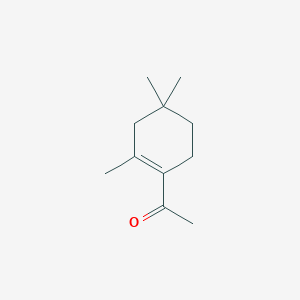

![molecular formula C16H20N2O3 B1454258 1-[1-(diethylcarbamoyl)ethyl]-1H-indole-4-carboxylic acid CAS No. 1096815-25-6](/img/structure/B1454258.png)

1-[1-(diethylcarbamoyl)ethyl]-1H-indole-4-carboxylic acid

Overview

Description

1-[1-(diethylcarbamoyl)ethyl]-1H-indole-4-carboxylic acid is a chemical compound with the CAS Number: 1096815-25-6 . It has a molecular weight of 288.35 . The IUPAC name for this compound is 1-[2-(diethylamino)-1-methyl-2-oxoethyl]-1H-indole-4-carboxylic acid . It is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C16H20N2O3/c1-4-17(5-2)15(19)11(3)18-10-9-12-13(16(20)21)7-6-8-14(12)18/h6-11H,4-5H2,1-3H3,(H,20,21) . The Canonical SMILES for this compound is CCN(CC)C(=O)C©N1C=CC2=C(C=CC=C21)C(=O)O .Physical And Chemical Properties Analysis

This compound has a molecular weight of 288.34 g/mol . It has a XLogP3-AA value of 2.3 , indicating its lipophilicity. It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has five rotatable bonds . Its exact mass and monoisotopic mass are both 288.14739250 g/mol . The topological polar surface area is 62.5 Ų . The compound has a complexity of 395 .Scientific Research Applications

Antiviral Activity

Indole derivatives, including 1-[1-(diethylcarbamoyl)ethyl]-1H-indole-4-carboxylic acid , have been studied for their potential antiviral properties. Research has indicated that certain indole compounds can inhibit the replication of various viruses, including influenza and Coxsackie B4 virus . The structural flexibility of indole allows for the synthesis of numerous analogs that can be optimized for antiviral activity.

Anti-inflammatory Properties

The indole nucleus is a common feature in many compounds with anti-inflammatory effects. As such, 1-[1-(diethylcarbamoyl)ethyl]-1H-indole-4-carboxylic acid may be utilized in the development of new anti-inflammatory agents. Its ability to modulate inflammatory pathways could be valuable in treating conditions like arthritis and other chronic inflammatory diseases .

Anticancer Applications

Indole derivatives are known to possess anticancer activities, with the potential to inhibit the growth of various cancer cell lines. The compound 1-[1-(diethylcarbamoyl)ethyl]-1H-indole-4-carboxylic acid could be explored as a lead compound in the synthesis of new anticancer drugs, targeting specific pathways involved in tumor development and progression .

Antimicrobial Effects

The antimicrobial properties of indole derivatives make them candidates for the development of new antibiotics1-[1-(diethylcarbamoyl)ethyl]-1H-indole-4-carboxylic acid could be investigated for its efficacy against a range of bacterial and fungal pathogens, contributing to the fight against antibiotic-resistant strains .

Neuroprotective Potential

Indole compounds have shown promise in neuroprotection, which is crucial for diseases like Alzheimer’s and Parkinson’s. The ability of 1-[1-(diethylcarbamoyl)ethyl]-1H-indole-4-carboxylic acid to cross the blood-brain barrier and protect neural tissue from damage could be a significant area of research .

Plant Growth Regulation

Indole derivatives, such as indole-3-acetic acid, play a role in plant growth and development1-[1-(diethylcarbamoyl)ethyl]-1H-indole-4-carboxylic acid may have applications in agriculture, potentially serving as a synthetic auxin to regulate plant growth and improve crop yields .

Safety and Hazards

Mechanism of Action

The mechanism of action of indole derivatives generally involves binding with high affinity to multiple receptors, which can lead to a variety of therapeutic effects . The specific targets and mode of action would depend on the particular structure and functional groups present in the indole derivative.

The biochemical pathways affected by indole derivatives can be quite diverse, given the wide range of biological activities these compounds can have. For example, some indole derivatives might inhibit certain enzymes, leading to changes in metabolic pathways .

The pharmacokinetics of indole derivatives, including absorption, distribution, metabolism, and excretion (ADME), would depend on the specific properties of the compound, such as its size, polarity, and stability. These properties can influence the compound’s bioavailability, or the extent and rate at which it reaches its site of action.

The molecular and cellular effects of indole derivatives can vary widely, depending on the specific compound and its mechanism of action. Some indole derivatives might induce cell death in cancer cells, while others might inhibit viral replication .

properties

IUPAC Name |

1-[1-(diethylamino)-1-oxopropan-2-yl]indole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O3/c1-4-17(5-2)15(19)11(3)18-10-9-12-13(16(20)21)7-6-8-14(12)18/h6-11H,4-5H2,1-3H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBGCDDSBPGMLJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C(C)N1C=CC2=C(C=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[1-(diethylcarbamoyl)ethyl]-1H-indole-4-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(4-Chlorophenyl)ethyl]hydrazine dihydrochloride](/img/structure/B1454189.png)

![2-[2-(2-Oxo-1,3-diazinan-1-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1454191.png)

![4-(methylthio)-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B1454193.png)

![4-{[(3-Methoxyphenyl)methyl]amino}cyclohexan-1-ol hydrochloride](/img/structure/B1454195.png)